2H-Thiazolo[5,4-g]indazole
Overview
Description
2H-Thiazolo[5,4-g]indazole: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a thiazole ring and an indazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[5,4-g]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole ring. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Davis-Beirut reaction, which includes the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety and treatment with aqueous potassium hydroxide in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic procedures established for similar compounds suggest that large-scale production would likely involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[5,4-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfone.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
2H-Thiazolo[5,4-g]indazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-g]indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in disease pathways .
Comparison with Similar Compounds
2H-Thiazolo[5,4-g]indazole can be compared with other similar compounds such as:
2H-Indazole: Shares the indazole ring but lacks the thiazole ring, resulting in different chemical and biological properties.
Thiazolo[4,5-d][1,2,3]triazole: Another fused heterocyclic system with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which imparts a combination of properties from both the thiazole and indazole rings, making it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
1H-pyrazolo[3,4-e][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTIPWZFHJEJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663259 | |
Record name | 1H-[1,3]Thiazolo[5,4-g]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218596-83-9 | |
Record name | 1H-[1,3]Thiazolo[5,4-g]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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